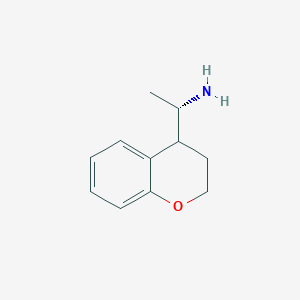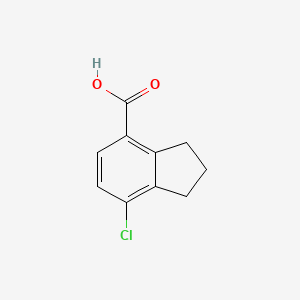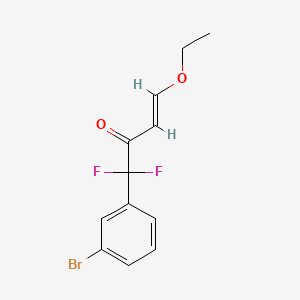
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one is an organic compound characterized by the presence of bromine, fluorine, and ethoxy groups attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one typically involves the reaction of 3-bromobenzaldehyde with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an elimination reaction to form the desired product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or alkanes
Substitution: Corresponding substituted products with nucleophiles
Aplicaciones Científicas De Investigación
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-4-(3-bromophenyl)but-3-en-2-one
- (1E,3E,NE)-N-(1-allyl-2-oxoindolin-3-ylidene)-4-(3-bromophenyl)-3-(ethoxycarbonyl)buta-1,3-dien-1-amine oxide
Uniqueness
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The ethoxy group further adds to its distinctiveness by affecting its solubility and interaction with other molecules.
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C12H11BrF2O2 |
|---|---|
Peso molecular |
305.11 g/mol |
Nombre IUPAC |
(E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one |
InChI |
InChI=1S/C12H11BrF2O2/c1-2-17-7-6-11(16)12(14,15)9-4-3-5-10(13)8-9/h3-8H,2H2,1H3/b7-6+ |
Clave InChI |
XCRALMNKBKOKDZ-VOTSOKGWSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C(C1=CC(=CC=C1)Br)(F)F |
SMILES canónico |
CCOC=CC(=O)C(C1=CC(=CC=C1)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




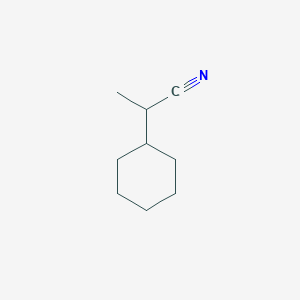
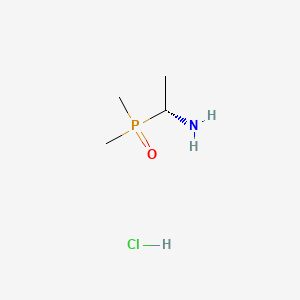
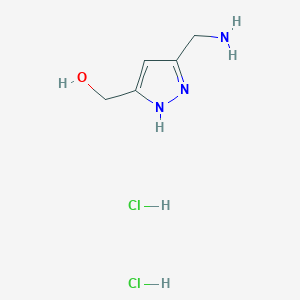
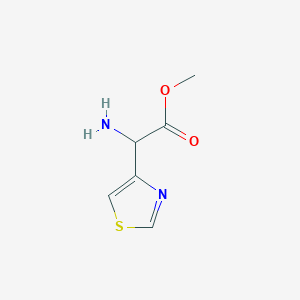
![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
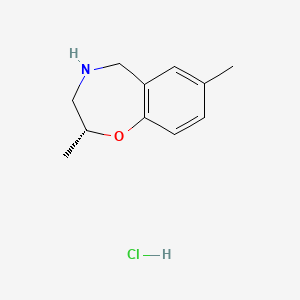

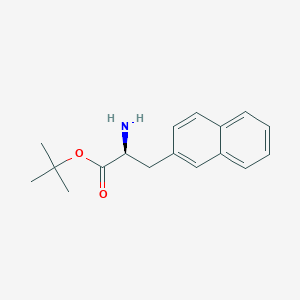
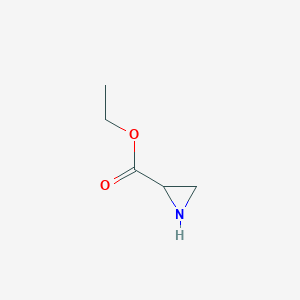
![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
